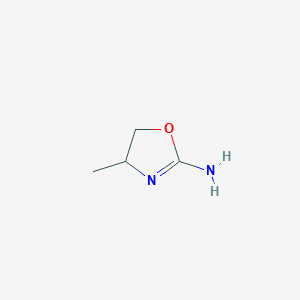

4-Methyl-4,5-dihydro-1,3-oxazol-2-amine

Übersicht

Beschreibung

4-Methyl-oxazolidin-(2Z)-ylidenamin ist eine heterocyclische Verbindung, die einen Oxazolidinring mit einer Methylgruppe an der 4-Position und einer Ylidenamin-Gruppe an der 2-Position aufweist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Methyl-oxazolidin-(2Z)-ylidenamin umfasst typischerweise die Reaktion einer Aminosäure, wie L-Alanin, mit Pivalaldehyd, um ein Schiff-Base-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit einem Säurechlorid umgesetzt, um den Oxazolidinring zu bilden . Eine andere Methode beinhaltet die Verwendung von prochiralen 1,3-Diolen, die zu Amiden umgewandelt und anschließend cyclisiert werden, um den Oxazolidinring zu bilden .

Industrielle Produktionsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

4-Methyl-oxazolidin-(2Z)-ylidenamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Oxazolidin-5-one zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Oxazolidin-3-onen führen.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Ylidenamin-Gruppe.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Alkohole .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Oxazolidin-5-one, Oxazolidin-3-one und verschiedene substituierte Derivate, abhängig von den spezifischen Reagenzien und Bedingungen, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

4-Methyl-oxazolidin-(2Z)-ylidenamin hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 4-Methyl-oxazolidin-(2Z)-ylidenamin beinhaltet seine Fähigkeit, stabile Schiff-Basen zu bilden und nucleophile Additionsreaktionen einzugehen. Diese Reaktionen werden durch das Vorhandensein der Ylidenamin-Gruppe erleichtert, die als elektronenziehende Gruppe wirkt und die Verbindung reaktiver gegenüber Nucleophilen macht . Die molekularen Zielstrukturen und Pfade, die an diesen Reaktionen beteiligt sind, umfassen die Bildung von Oxazolidin-5-on-Oligomeren und die Stabilisierung von Schiff-Basen durch intramolekulare Cyclisierung .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-oxazolidin-(2Z)-ylideneamine typically involves the reaction of an amino acid, such as L-alanine, with pivalaldehyde to form a Schiff base intermediate. This intermediate is then reacted with an acid chloride to form the oxazolidine ring . Another method involves the use of prochiral-1,3-diols, which are transformed into amides and subsequently cyclized to form the oxazolidine ring .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-oxazolidin-(2Z)-ylideneamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazolidin-5-ones.

Reduction: Reduction reactions can lead to the formation of oxazolidin-3-ones.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ylideneamine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols .

Major Products Formed

The major products formed from these reactions include oxazolidin-5-ones, oxazolidin-3-ones, and various substituted derivatives depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-Methyl-oxazolidin-(2Z)-ylideneamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methyl-oxazolidin-(2Z)-ylideneamine involves its ability to form stable Schiff bases and undergo nucleophilic addition reactions. These reactions are facilitated by the presence of the ylideneamine group, which acts as an electron-withdrawing group, making the compound more reactive towards nucleophiles . The molecular targets and pathways involved in these reactions include the formation of oxazolidin-5-one oligomers and the stabilization of Schiff bases through intramolecular cyclization .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den ähnlichen Verbindungen zu 4-Methyl-oxazolidin-(2Z)-ylidenamin gehören:

Einzigartigkeit

4-Methyl-oxazolidin-(2Z)-ylidenamin ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins der Ylidenamin-Gruppe einzigartig, die eine besondere Reaktivität und Stabilität im Vergleich zu anderen Oxazolidinon-Derivaten verleiht .

Biologische Aktivität

4-Methyl-4,5-dihydro-1,3-oxazol-2-amine, also referred to as 4-Methylaminorex (4-MAR), is a compound belonging to the oxazole family. This compound has garnered attention due to its potential biological activities, particularly in the context of psychoactive effects and its interaction with neurotransmitter systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₄H₈N₂O

- Molecular Weight : 100.12 g/mol

- Structure : Characterized by an oxazole ring with a methyl group at the 4-position.

This compound primarily acts as a stimulant. Its mechanism involves interaction with monoamine neurotransmitters—specifically dopamine and norepinephrine—similar to other psychostimulants. Research indicates that it may enhance alertness and mood but also carries risks associated with stimulant use, such as addiction and neurotoxicity .

Stimulant Effects

Studies have shown that 4-MAR exhibits significant stimulant properties:

- Increased Alertness : Users report heightened energy levels and improved focus.

- Mood Enhancement : The compound may induce feelings of euphoria.

However, these effects are accompanied by potential adverse reactions including increased heart rate and anxiety .

Neurotransmitter Interaction

Research indicates that 4-MAR has a strong affinity for monoamine transporters:

- Dopamine Transporters : It may inhibit dopamine reuptake, leading to increased synaptic dopamine levels.

- Norepinephrine Transporters : Similar effects are observed with norepinephrine, contributing to its stimulant profile .

Case Study Analysis

A notable case study involved the assessment of 4-MAR in the context of drug-related fatalities. Reports indicated that several deaths were linked to the use of para-methyl-4-methylaminorex (4,4'-DMAR), a derivative closely related to 4-MAR. Analytical techniques such as mass spectrometry confirmed the presence of this compound in toxicological analyses .

Toxicological Assessments

Toxicological studies highlight the risks associated with 4-MAR:

- Acute Toxicity : Classified as harmful if ingested or absorbed through the skin .

- Neurotoxicity Risks : Potential for neurotoxic effects when used in high doses or combined with other stimulants .

Comparative Biological Activity

| Compound | Biological Activity | Notes |

|---|---|---|

| 4-Methylaminorex (4-MAR) | Stimulant effects on mood & alertness | Risks of addiction and neurotoxicity |

| Para-methylaminorex (4,4'-DMAR) | Similar stimulant properties | Associated with fatalities |

| Other Oxazole Derivatives | Varying cytotoxic activities | Some show promise against cancer cell lines |

Eigenschaften

IUPAC Name |

4-methyl-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-3-2-7-4(5)6-3/h3H,2H2,1H3,(H2,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXPFRMNXPKTFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68210-17-3 | |

| Record name | 4-methyl-4,5-dihydro-1,3-oxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.